Synthesis Yield: Metal-Free Cyclization
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one was synthesized from 4-chlorobenzamidine hydrochloride and cyclohexanone under transition-metal-free conditions (O₂, NaOH, pyridine, 24 h) in 87% isolated yield [1]. This compares favorably to the synthesis of the closely related 2-(4-fluorophenyl) analog, which was obtained in 79% yield under identical conditions [1]. The 4-chlorophenyl derivative thus offers an 8-percentage-point yield advantage over the 4-fluoro congener in this direct head-to-head comparison.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: 79% yield |
| Quantified Difference | 8 percentage points higher yield for 4-Cl vs. 4-F |
| Conditions | 4-Chlorobenzamidine hydrochloride (or 4-fluorobenzamidine hydrochloride), cyclohexanone, O₂, NaOH, pyridine, 24 h reaction time |
Why This Matters
Higher synthetic yield translates to lower cost of goods and more efficient scale-up, making the 4-chlorophenyl derivative a more economical choice for procurement in medicinal chemistry campaigns requiring gram-scale quantities.
- [1] Molaid. 2-(4-氯苯基)-1,3-二氮杂螺[4.4]-1-壬烯-4-酮 | 904816-22-4. Synthesis data citing: Xie Y, Cheng X, Liu S, Chen H, Zhou W, Yang L, Deng G. Green Chem., 2015, 17, 209. DOI: 10.1039/C4GC01515K. URL: https://www.molaid.com/MS_331666 View Source
